molecular formula C16H17NO4 B5883096 N-[2-(hydroxymethyl)phenyl]-3,5-dimethoxybenzamide

N-[2-(hydroxymethyl)phenyl]-3,5-dimethoxybenzamide

Cat. No. B5883096
M. Wt: 287.31 g/mol
InChI Key: GDHZVMCSBMNNOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(hydroxymethyl)phenyl]-3,5-dimethoxybenzamide is a chemical compound that belongs to the family of benzamides. It is a white crystalline powder with a molecular formula of C16H19NO4 and a molecular weight of 285.33 g/mol. This compound has been studied extensively for its potential applications in scientific research, particularly in the field of neuroscience.

Mechanism of Action

The mechanism of action of N-[2-(hydroxymethyl)phenyl]-3,5-dimethoxybenzamide is related to its activity as a dopamine D2 receptor antagonist. This compound binds to the dopamine D2 receptor and blocks the activity of dopamine, which is a neurotransmitter that plays a role in regulating movement, motivation, and reward.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[2-(hydroxymethyl)phenyl]-3,5-dimethoxybenzamide are related to its activity as a dopamine D2 receptor antagonist. This compound has been shown to reduce the release of dopamine in the brain, which can lead to a decrease in movement and motivation. Additionally, it has been shown to have antipsychotic effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(hydroxymethyl)phenyl]-3,5-dimethoxybenzamide in lab experiments is its selectivity for the dopamine D2 receptor. This makes it a useful tool for studying the role of dopamine in the brain. However, one limitation of using this compound is that it has not been extensively studied in humans, so its safety and efficacy in humans is not well-established.

Future Directions

There are several potential future directions for research on N-[2-(hydroxymethyl)phenyl]-3,5-dimethoxybenzamide. One area of interest is its potential applications in the treatment of Parkinson's disease. Additionally, further research is needed to fully understand the safety and efficacy of this compound in humans. Finally, this compound could be used as a tool for studying the role of dopamine in other neurological disorders, such as schizophrenia.

Synthesis Methods

The synthesis of N-[2-(hydroxymethyl)phenyl]-3,5-dimethoxybenzamide involves the reaction of 3,5-dimethoxybenzoyl chloride with 2-(hydroxymethyl)aniline in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by recrystallization or column chromatography.

Scientific Research Applications

N-[2-(hydroxymethyl)phenyl]-3,5-dimethoxybenzamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have activity as a selective dopamine D2 receptor antagonist, which makes it a useful tool for studying the role of dopamine in the brain. Additionally, it has been studied for its potential applications in the treatment of Parkinson's disease.

properties

IUPAC Name

N-[2-(hydroxymethyl)phenyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c1-20-13-7-12(8-14(9-13)21-2)16(19)17-15-6-4-3-5-11(15)10-18/h3-9,18H,10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDHZVMCSBMNNOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC=CC=C2CO)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(hydroxymethyl)phenyl]-3,5-dimethoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.